Besigliptin

Description

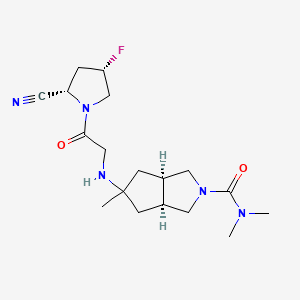

Structure

3D Structure

Properties

CAS No. |

1177459-85-6 |

|---|---|

Molecular Formula |

C18H28FN5O2 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(3aS,6aR)-5-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide |

InChI |

InChI=1S/C18H28FN5O2/c1-18(21-8-16(25)24-11-14(19)4-15(24)7-20)5-12-9-23(10-13(12)6-18)17(26)22(2)3/h12-15,21H,4-6,8-11H2,1-3H3/t12-,13+,14-,15-,18?/m0/s1 |

InChI Key |

WWRKIQZKFGMESZ-NGLFPRHISA-N |

Isomeric SMILES |

CC1(C[C@@H]2CN(C[C@@H]2C1)C(=O)N(C)C)NCC(=O)N3C[C@H](C[C@H]3C#N)F |

Canonical SMILES |

CC1(CC2CN(CC2C1)C(=O)N(C)C)NCC(=O)N3CC(CC3C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Pharmacology of Besigliptin: An In-Depth Technical Guide

An extensive review of publicly available scientific literature and data sources reveals a notable absence of detailed preclinical pharmacology data for the investigational drug besigliptin. Despite its classification as a dipeptidyl peptidase-4 (DPP-4) inhibitor and its progression to Phase II clinical trials, specific quantitative data from in vitro and in vivo preclinical studies, such as IC50 and Ki values, as well as detailed experimental methodologies, are not accessible in the public domain.

This lack of available information prevents the creation of a comprehensive technical guide as requested, which would typically include detailed tables of pharmacological data, descriptions of experimental protocols, and visualizations of signaling pathways.

General Mechanism of Action for DPP-4 Inhibitors

While specific data for this compound is unavailable, the general mechanism of action for the class of DPP-4 inhibitors is well-established. These agents play a crucial role in glycemic control by targeting the DPP-4 enzyme.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the generally accepted signaling pathway for DPP-4 inhibitors:

Experimental Workflow for In Vitro DPP-4 Inhibition Assay

A standard experimental workflow to determine the in vitro efficacy of a DPP-4 inhibitor would typically involve the following steps:

Conclusion for Researchers

For researchers, scientists, and drug development professionals seeking detailed preclinical pharmacology data on this compound, direct inquiry to the sponsoring pharmaceutical company or a thorough search of clinical trial registries for posted results may be necessary. Future publications or presentations at scientific conferences could also be a source of this information as the drug progresses through development. Without access to this primary data, a comprehensive understanding of this compound's preclinical profile remains limited.

Methodological & Application

No Publicly Available Pharmacokinetic Data for "Besigliptin" in Rat and Monkey Models

Despite a comprehensive search of scientific literature and public databases, no specific pharmacokinetic data or experimental protocols for a compound named "Besigliptin" in rat or monkey models could be located. This suggests that "this compound" may be a novel compound with research not yet in the public domain, an internal designation, or a potential misspelling of another drug.

Detailed application notes and protocols, as requested, require specific quantitative data and established methodologies from preclinical studies. In the absence of any published research on "this compound," it is not possible to provide the following:

-

Quantitative Data Presentation: Summarized pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability in rats and monkeys.

-

Detailed Experimental Protocols: Methodologies for in vivo administration, plasma sample collection, and bioanalytical techniques specific to "this compound."

-

Signaling Pathway and Workflow Diagrams: Visual representations of metabolic pathways or experimental procedures related to "this compound" studies.

Researchers, scientists, and drug development professionals seeking information on the pharmacokinetics of a specific compound are advised to consult internal company documentation, publications from the sponsoring organization, or ensure the correct spelling and nomenclature of the drug.

For reference, a general overview of the typical experimental workflow for pharmacokinetic studies in animal models is provided below.

General Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a standard workflow for conducting pharmacokinetic studies in animal models like rats and monkeys. This is a generalized representation and specific procedures would be adapted based on the physicochemical properties of the test compound and the study objectives.

Caption: Generalized workflow for in vivo pharmacokinetic studies.

Should information on "this compound" become publicly available, a detailed report including specific data, protocols, and diagrams can be generated.

Troubleshooting & Optimization

Technical Support Center: Besigliptin Synthesis and Purification

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the synthesis and purification of Besigliptin.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction steps in a typical this compound synthesis pathway?

A1: While the exact commercial synthesis route is proprietary, analogous syntheses of DPP-4 inhibitors highlight two critical steps: the formation of the chiral aminopiperidinone core and the subsequent coupling with the side-chain moiety. Stereochemical control during the formation of the chiral amine is paramount for the final product's efficacy and safety.

Q2: What are common impurities encountered during this compound synthesis?

A2: Common impurities can include diastereomers from incomplete stereochemical control, unreacted starting materials, by-products from side reactions (e.g., over-alkylation or hydrolysis), and residual solvents or reagents.[1] Early identification and control of these impurities are crucial to avoid costly and complex purification steps later in the process.[1]

Q3: My final product has low chiral purity. What are the likely causes?

A3: Low chiral purity often stems from issues in the asymmetric synthesis step. Potential causes include:

-

Suboptimal Catalyst: The chiral catalyst or auxiliary may be degrading or used in a suboptimal concentration.

-

Racemization: Harsh reaction conditions, such as high temperatures or prolonged reaction times, particularly in the presence of acid or base, can lead to racemization of the desired stereocenter.

-

Incorrect Reagents: The purity of starting materials and reagents is critical.

Q4: What is the recommended method for final purification of this compound?

A4: The final purification of active pharmaceutical ingredients (APIs) like this compound typically involves crystallization. This method is effective at removing both chemical and stereochemical impurities. The choice of solvent system is critical and often requires extensive screening to achieve high purity and yield.

Troubleshooting Guides

Problem 1: Low Yield in the Coupling Step

| Potential Cause | Troubleshooting Action | Expected Outcome |

| Poor quality of coupling reagents | Verify the purity and activity of coupling agents (e.g., HATU, HOBt) and bases (e.g., DIPEA). | Use of fresh, high-purity reagents should improve reaction completeness. |

| Incomplete reaction | Monitor the reaction progress using HPLC or TLC. Consider extending the reaction time or slightly increasing the temperature. | Drive the reaction to completion, thereby increasing the yield of the desired product. |

| Suboptimal solvent | Ensure the solvent is anhydrous and appropriate for the coupling chemistry. | Anhydrous conditions prevent hydrolysis of activated esters and improve reaction efficiency. |

| Incorrect stoichiometry | Re-verify the molar ratios of the reactants. An excess of the acylating agent may be required. | Optimized stoichiometry ensures the limiting reagent is fully consumed. |

Problem 2: Difficulty in Final Product Crystallization

| Potential Cause | Troubleshooting Action | Expected Outcome |

| Presence of impurities inhibiting crystallization | Analyze the crude product by HPLC to identify impurities. Consider a pre-purification step like flash chromatography. | Removal of impurities can facilitate the formation of a crystalline lattice. |

| Incorrect solvent system | Perform a systematic screen of solvent/anti-solvent systems. | Identification of a solvent system that provides good solubility at high temperature and poor solubility at low temperature. |

| Supersaturation issues | Experiment with different cooling rates and seeding with a small crystal of the pure product. | Controlled cooling and seeding can induce crystallization and improve crystal quality. |

| Oily product formation | Try triturating the oil with a non-polar solvent or dissolving it in a minimal amount of a good solvent and adding an anti-solvent dropwise. | This can induce precipitation of a solid which can then be further purified by recrystallization. |

Data Presentation: Solvent System Screening for this compound Purification

The following table summarizes hypothetical data from a solvent system screening for the final recrystallization of this compound.

| Solvent System (v/v) | Yield (%) | Purity (HPLC Area %) | Diastereomeric Excess (%) | Observations |

| Isopropanol/Water (9:1) | 85 | 99.5 | 99.6 | Good crystal formation, easy to filter. |

| Ethanol/Heptane (1:2) | 78 | 99.2 | 99.3 | Some oiling out observed before crystallization. |

| Acetonitrile | 92 | 98.8 | 99.1 | Very high yield but lower purity. |

| Ethyl Acetate/Hexane (1:1) | 75 | 99.7 | 99.8 | Lower yield but excellent purity. |

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling

-

To a stirred solution of the chiral amine (1.0 eq) and the carboxylic acid side-chain (1.1 eq) in anhydrous Dichloromethane (10 mL/mmol) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Add Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: General Procedure for Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot Isopropanol.

-

Heat the solution to reflux until all the solid has dissolved.

-

Slowly add water dropwise until the solution becomes slightly turbid.

-

Cool the mixture slowly to room temperature, and then place it in an ice bath for 1-2 hours to complete crystallization.

-

Collect the crystals by vacuum filtration, washing with a cold 9:1 Isopropanol/Water mixture.

-

Dry the crystals under vacuum at 40-50 °C to a constant weight.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

References

Technical Support Center: Optimization of Besigliptin Cell Permeability Assays

Welcome to the technical support center for optimizing cell permeability assays for Besigliptin and other DPP-4 inhibitors. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Section 1: Understanding this compound and its Mechanism of Action

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Understanding its mechanism of action is crucial for contextualizing the importance of permeability assays in its development. DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin release and reduce glucagon secretion in a glucose-dependent manner, thereby lowering blood glucose levels.[3][5][6]

Physicochemical Properties of this compound

The permeability of a compound is influenced by its physicochemical properties.[7][8]

| Property | Value | Source |

| Molecular Weight | 365.4 g/mol | PubChem[9] |

| XLogP3 | 0.2 | PubChem[9] |

| Hydrogen Bond Donors | 2 | PubChem[9] |

| Hydrogen Bond Acceptors | 6 | PubChem[9] |

Section 2: Caco-2 Permeability Assay Guide

The Caco-2 assay is a widely used in vitro model to predict human drug absorption and assess whether a compound is a substrate for active efflux transporters.[10][11] Caco-2 cells, derived from human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[11][12]

Caco-2 Troubleshooting

| Question / Issue | Possible Cause(s) | Suggested Solution(s) |

| Low TEER values (<300 Ω·cm²) | 1. Incomplete monolayer formation.[12]2. Cell toxicity or damage during handling.[13]3. Contamination (e.g., mycoplasma). | 1. Extend cell culture time to ensure full differentiation (up to 28 days).2. Handle cells gently; avoid harsh pipetting.[13]3. Test for contamination and use a new batch of cells if necessary. |

| High Papp value for a low permeability control (e.g., Atenolol) | 1. Leaky monolayer (compromised tight junctions).[14]2. Incorrect buffer pH or osmolality. | 1. Discard the plate. Review cell seeding and culturing procedures.[15]2. Ensure transport buffer (e.g., HBSS) is correctly prepared and pH is stable at 7.4.[16] |

| Low mass balance / Poor compound recovery (<70%) | 1. Non-specific binding to plasticware.2. Compound instability or metabolism by Caco-2 cells.3. Aggregation or low solubility of this compound in the assay buffer. | 1. Add Bovine Serum Albumin (BSA, 0.1-1%) to the receiver compartment.[17]2. Assess compound stability in the buffer and in the presence of cells separately.3. Lower the incubation concentration of this compound. Ensure DMSO concentration is low (<1%).[17] |

| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Edge effects on the plate.3. Pipetting errors during dosing or sampling. | 1. Ensure a homogenous cell suspension before seeding.2. Avoid using the outermost wells of the plate for test compounds.3. Use calibrated pipettes and be consistent with technique. |

Caco-2 FAQs

-

Q: How do I determine if this compound is a substrate for P-glycoprotein (P-gp) efflux?

-

A: Perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is actively transported by an efflux pump like P-gp.[11][12] You can confirm this by running the assay in the presence of a known P-gp inhibitor, such as verapamil.[10]

-

-

Q: What are acceptable TEER values for a Caco-2 monolayer?

-

A: Generally, TEER values should be greater than 300-500 Ω·cm² to ensure adequate monolayer integrity for permeability studies.[12] It is crucial to establish a consistent range within your own lab.

-

-

Q: Why did my TEER values drop after the experiment?

Section 3: PAMPA Guide

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive transcellular permeability.[18] It measures a compound's diffusion from a donor well, through an artificial lipid-infused membrane, to an acceptor well.[19] This assay is cost-effective and specifically isolates passive diffusion, avoiding complexities of active transport.[20]

PAMPA Troubleshooting

| Question / Issue | Possible Cause(s) | Suggested Solution(s) |

| High permeability for a low permeability control | 1. Physical disruption of the artificial membrane.2. Incorrect preparation of the lipid solution.3. Evaporation from wells during incubation. | 1. Be careful not to puncture the membrane when adding solutions.[21]2. Ensure the lipid solution (e.g., lecithin in dodecane) is fully dissolved/sonicated.[20]3. Use a plate sealer or place the assembly in a humidified chamber during incubation.[22] |

| Low compound recovery | 1. Compound has high affinity for the lipid membrane and is retained.2. Compound precipitation in donor or acceptor wells.3. Adsorption to plasticware. | 1. Consider using a Double-Sink™ PAMPA (DS-PAMPA) model, where the acceptor solution contains surfactants to improve solubility.[18]2. Check the solubility of this compound in the assay buffers. Adjust pH or add co-solvents if necessary.3. Use low-binding plates for analysis. |

| Inconsistent results across the plate | 1. Uneven coating of the lipid membrane.2. Temperature gradients across the incubator.3. Inconsistent volumes pipetted. | 1. Ensure a consistent and gentle application of the lipid solution to each well's filter.[22]2. Use a calibrated incubator and allow the plate to equilibrate.3. Use a multichannel pipette and ensure all tips are dispensing correctly. |

PAMPA FAQs

-

Q: My compound shows high permeability in PAMPA but low permeability in Caco-2. Why?

-

A: This discrepancy often indicates that the compound is a substrate for an active efflux transporter (like P-gp) in the Caco-2 cells. PAMPA only measures passive diffusion, so it would overestimate the net permeability of an efflux substrate.[23] This is a valuable piece of information, suggesting potential in vivo absorption challenges.

-

-

Q: What type of PAMPA model should I use?

-

A: The choice depends on the barrier you want to model. For predicting oral absorption, a PAMPA-GIT model is appropriate. Other models exist for the blood-brain barrier (PAMPA-BBB) or skin penetration.[18] Different models use different lipid compositions to better mimic the target biological membrane.[24]

-

-

Q: How can I improve the correlation of my PAMPA results with in vivo data?

-

A: While PAMPA only models passive transport, you can improve its predictive power by using biomimetic lipid compositions (e.g., mixtures of phospholipids and cholesterol) and by incorporating stirring to reduce the impact of the unstirred water layer, which can be a rate-limiting barrier for highly permeable compounds.[19]

-

Section 4: Data Interpretation

Permeability results are typically categorized to predict in vivo absorption.

Caco-2 Permeability Classification

| Papp (A-B) (10-6 cm/s) | Permeability Classification | Predicted Human Absorption |

| < 1 | Low | < 30% |

| 1 - 10 | Moderate | 30 - 70% |

| > 10 | High | > 70% |

PAMPA Permeability Classification

| Pe (10-6 cm/s) | Permeability Classification | Predicted Human Absorption |

| < 1 | Low | Low |

| 1 - 10 | Moderate | Moderate |

| > 10 | High | High |

Note: These classification boundaries are approximate and should be validated with internal standards and literature controls.

Section 5: Detailed Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is a generalized procedure and should be adapted and validated for specific laboratory conditions.

-

Cell Culture:

-

Seed Caco-2 cells at a density of ~60,000 cells/cm² onto collagen-coated Transwell™ polycarbonate filter inserts (e.g., 12-well format, 0.4 µm pore size).

-

Culture for 21-28 days in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin) at 37°C, 5% CO₂, and 95% humidity. Change media in both apical and basolateral compartments every 2-3 days.[15]

-

-

Monolayer Integrity Check:

-

On the day of the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter. TEER values should be >300 Ω·cm² after subtracting the background resistance of a blank insert.[16]

-

-

Transport Experiment:

-

Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

-

For A-B Permeability: Add the dosing solution containing this compound (e.g., 10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

-

For B-A Permeability: Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.[10]

-

Incubate the plate at 37°C with gentle orbital shaking (~50 rpm) for up to 2 hours.[15]

-

At the end of the incubation, collect samples from both the donor and receiver compartments.

-

-

Analysis:

-

Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the formula:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

-

-

Protocol 2: PAMPA

This protocol is a generalized procedure for a GIT-PAMPA model.

-

Preparation of Solutions:

-

Prepare the acceptor buffer (e.g., PBS, pH 7.4).

-

Prepare the donor buffer (e.g., PBS, pH 6.5 to mimic the upper intestine).

-

Prepare a stock solution of this compound in DMSO and dilute it in the donor buffer to the final concentration (e.g., 100 µM), ensuring the final DMSO percentage is low (<5%).[25]

-

Prepare the artificial membrane solution (e.g., 2% lecithin in dodecane).[24]

-

-

Assay Procedure:

-

Add 300 µL of acceptor buffer to each well of a 96-well acceptor plate.[20]

-

Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the 96-well donor plate, ensuring complete coverage without trapping air bubbles.[22]

-

Add 150-200 µL of the this compound dosing solution to each well of the coated donor plate.[20]

-

Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

-

Incubate at room temperature for 10-18 hours in a chamber with controlled humidity to prevent evaporation.[20][22]

-

-

Analysis:

-

After incubation, separate the plates.

-

Determine the concentration of this compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

-

Calculate the permeability coefficient (Pe) using the appropriate formula provided by PAMPA kit manufacturers or from established literature.

-

References

- 1. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C18H28FN5O2 | CID 44182656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Caco-2 Permeability | Evotec [evotec.com]

- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 17. resolian.com [resolian.com]

- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 19. youtube.com [youtube.com]

- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 21. bioassaysys.com [bioassaysys.com]

- 22. youtube.com [youtube.com]

- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]

Validation & Comparative

A Researcher's Guide to the In Vitro Comparative Analysis of DPP-4 Inhibitors: Vildagliptin as a Case Study

An objective in vitro comparison of Besigliptin and Vildagliptin is not currently feasible due to the absence of published scientific literature on the in vitro properties of this compound. This guide provides a comprehensive in vitro profile of Vildagliptin, serving as a framework for the comparative evaluation of a new chemical entity, herein referred to as this compound, against an established dipeptidyl peptidase-4 (DPP-4) inhibitor.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of key in vitro data essential for a comparative analysis.

Biochemical Profile: Enzyme Inhibition and Selectivity

A primary in vitro assessment of a DPP-4 inhibitor involves determining its potency and selectivity. Vildagliptin is a potent inhibitor of DPP-4.[1][2] Its mechanism involves covalent binding to the enzyme.[3] The selectivity of an inhibitor is crucial to minimize off-target effects. Vildagliptin's activity against related enzymes like DPP-8 and DPP-9 is significantly lower than its activity against DPP-4, indicating a favorable selectivity profile.[2][4][5]

Table 1: Comparative Biochemical Data of Vildagliptin and this compound

| Parameter | Vildagliptin | This compound |

| DPP-4 Inhibition | ||

| IC50 (nM) | ~62 | Data not available |

| Ki (nmol/l) | 3 | Data not available |

| Mechanism of Inhibition | Covalent binding | Data not available |

| Selectivity | ||

| DPP-8 Inhibition (Ki, nmol/l) | 810 | Data not available |

| DPP-9 Inhibition (Ki, nmol/l) | 97 | Data not available |

| Selectivity for DPP-4 over DPP-8 | ~270-fold | Data not available |

| Selectivity for DPP-4 over DPP-9 | ~32-fold | Data not available |

Cellular Effects: Endothelial Function and Cytotoxicity

Beyond direct enzyme inhibition, the effects of DPP-4 inhibitors on cellular function are of significant interest, particularly their impact on the vascular endothelium. In vitro studies have shown that Vildagliptin can enhance the formation of endothelial cell networks and stimulate revascularization processes.[6][7] These effects are mediated, at least in part, through the activation of endothelial nitric oxide synthase (eNOS) signaling pathways.[6][7] Furthermore, Vildagliptin has been shown to improve mitochondrial function in endothelial cells under hyperglycemic conditions.[8]

Cytotoxicity is a critical parameter in drug development. In vitro studies on human peripheral lymphocytes have indicated that Vildagliptin exhibits weak cytotoxicity, affecting the mitotic index at higher concentrations.[9][10]

Table 2: Comparative Cellular Effects of Vildagliptin and this compound

| Parameter | Vildagliptin | This compound |

| Endothelial Cell Function (HUVECs) | ||

| Effect on Network Formation | Enhanced | Data not available |

| Key Signaling Pathway | ↑ pAkt, ↑ peNOS | Data not available |

| Mitochondrial Function | Improved under high glucose | Data not available |

| Cytotoxicity | ||

| Effect on Lymphocyte Mitotic Index | Weakly cytotoxic at high concentrations | Data not available |

| Genotoxicity | No genotoxic potential observed | Data not available |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are protocols for key experiments used to characterize DPP-4 inhibitors.

DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of a test compound against DPP-4.

Workflow for DPP-4 Inhibition Assay

Caption: Workflow for a fluorometric DPP-4 inhibition assay.

Methodology:

-

Reagents: Recombinant human DPP-4 enzyme, DPP-4 assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA), fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin - AMC), test compounds (this compound, Vildagliptin), and a positive control inhibitor (e.g., Sitagliptin).

-

Procedure:

-

In a 96-well microplate, add the DPP-4 enzyme solution to each well.

-

Add various concentrations of the test compound (this compound or Vildagliptin) or a positive control to the respective wells. Include wells with enzyme and solvent only as the 100% activity control, and wells with buffer and solvent as the background control.

-

Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability and proliferation.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for an MTT-based cytotoxicity assay.

Methodology:

-

Reagents: Cell line of interest (e.g., human peripheral lymphocytes or HUVECs), cell culture medium, test compounds (this compound, Vildagliptin), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and incubate to allow for attachment.

-

Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

-

Signaling Pathway Analysis

Vildagliptin's effects on endothelial cells are mediated by specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of a novel DPP-4 inhibitor.

Vildagliptin-Induced eNOS Activation Pathway

Caption: Vildagliptin's signaling pathway in endothelial cells.

This diagram illustrates how Vildagliptin, by inhibiting DPP-4, increases active GLP-1 levels, which in turn activates the PI3K/Akt pathway, leading to the phosphorylation and activation of eNOS. This cascade ultimately promotes improved endothelial function. A similar analysis would be necessary to determine the molecular mechanisms underlying the cellular effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Vildagliptin-Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9-Specific Lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vildagliptin Stimulates Endothelial Cell Network Formation and Ischemia-induced Revascularization via an Endothelial Nitric-oxide Synthase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vildagliptin stimulates endothelial cell network formation and ischemia-induced revascularization via an endothelial nitric-oxide synthase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

Validating Besigliptin's Mechanism of Action in Primary Cells: A Comparative Guide

A definitive comparison of Besigliptin's mechanism of action at the primary cell level is currently hampered by the limited publicly available information on its specific molecular target. While registered in clinical trials for the treatment of type 2 diabetes, detailed preclinical data outlining its primary cellular interactions and downstream signaling pathways have not been widely disclosed.

This guide, therefore, outlines a comprehensive framework for validating the mechanism of a novel antidiabetic compound, using the well-established Dipeptidyl Peptidase-4 (DPP-4) inhibitors as a comparative model. Should this compound be identified as a DPP-4 inhibitor, this guide provides the necessary context and experimental protocols for its evaluation. If its mechanism differs, the principles of target validation and comparative analysis outlined herein remain broadly applicable.

The DPP-4 Inhibitor Model: A Framework for Comparison

DPP-4 inhibitors, such as Sitagliptin, Linagliptin, and Saxagliptin, represent a major class of oral antidiabetic drugs.[1][2][3] Their mechanism of action is well-characterized and serves as an excellent benchmark for comparison.

Mechanism of Action of DPP-4 Inhibitors:

DPP-4 is an enzyme that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppressing glucagon secretion from pancreatic α-cells.

-

Slowing gastric emptying.

-

Promoting satiety.

By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[1][2][3]

Validating the Mechanism of Action in Primary Cells: A Step-by-Step Approach

To validate the mechanism of a compound like this compound, a series of in vitro experiments using primary cells are essential. Primary cells, being directly isolated from tissues, provide a more physiologically relevant model compared to immortalized cell lines.

Step 1: Target Engagement and Enzyme Inhibition

The initial step is to determine if the compound directly interacts with and inhibits its putative target enzyme. In the case of a suspected DPP-4 inhibitor, this would involve a DPP-4 enzyme activity assay.

Table 1: Comparison of DPP-4 Inhibition

| Compound | Target Enzyme | IC50 (nM) | Source |

| This compound | Data Not Available | Data Not Available | |

| Sitagliptin | DPP-4 | ~19 | [4] |

| Linagliptin | DPP-4 | ~1 | [5] |

| Saxagliptin | DPP-4 | ~0.5 | [6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (this compound) and reference compounds (Sitagliptin, Linagliptin, Saxagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test and reference compounds in assay buffer.

-

In a 96-well plate, add the DPP-4 enzyme to each well.

-

Add the diluted compounds to the respective wells and incubate for a pre-determined time at 37°C to allow for binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the substrate). The rate of increase in fluorescence is proportional to the DPP-4 activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro DPP-4 Inhibition Assay

Caption: Workflow for determining the in vitro DPP-4 inhibitory activity.

Step 2: Cellular Activity in Primary Cells - Measuring Incretin Hormone Levels

To confirm the mechanism in a more physiological context, the effect of the compound on the levels of active GLP-1 and GIP should be assessed in primary cells. Primary intestinal L-cells or pancreatic islets are suitable models.

Table 2: Effect on Active GLP-1 and GIP Levels in Primary Cells

| Compound | Primary Cell Type | Change in Active GLP-1 | Change in Active GIP |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Sitagliptin | Pancreatic Islets | Increased | Increased |

| Linagliptin | Intestinal L-cells | Increased | Increased |

| Saxagliptin | Pancreatic Islets | Increased | Increased |

Experimental Protocol: GLP-1 and GIP Secretion Assay in Primary Pancreatic Islets

This assay measures the levels of active GLP-1 and GIP in the supernatant of cultured primary pancreatic islets.

Materials:

-

Isolated primary pancreatic islets (e.g., from human or rodent donors)

-

Culture medium

-

Test compound (this compound) and reference compounds

-

Glucose and other secretagogues

-

DPP-4 inhibitor (to prevent degradation of secreted incretins in control wells)

-

ELISA kits for active GLP-1 and GIP

Procedure:

-

Culture the isolated pancreatic islets in appropriate conditions.

-

Treat the islets with the test compound or reference compounds in the presence of a glucose challenge.

-

After a defined incubation period, collect the culture supernatant.

-

Measure the concentration of active GLP-1 and GIP in the supernatant using specific ELISA kits.

-

Compare the levels of active incretins in the compound-treated groups to the vehicle control.

Step 3: Downstream Signaling - Assessing cAMP and PKA Activation

The binding of active GLP-1 and GIP to their receptors on pancreatic β-cells activates a downstream signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), ultimately leading to insulin secretion. Measuring these downstream effects provides further validation of the mechanism.

Signaling Pathway of DPP-4 Inhibition

Caption: The signaling cascade initiated by DPP-4 inhibition.

Table 3: Downstream Signaling Effects in Primary Pancreatic β-cells

| Compound | cAMP Levels | PKA Activity | Insulin Secretion |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Sitagliptin | Increased | Increased | Increased |

| Linagliptin | Increased | Increased | Increased |

| Saxagliptin | Increased | Increased | Increased |

Experimental Protocol: cAMP Measurement in Primary Pancreatic β-cells

This assay quantifies the intracellular levels of cAMP, a key second messenger in the GLP-1 and GIP signaling pathways.

Materials:

-

Isolated primary pancreatic β-cells

-

Culture medium

-

Test compound (this compound) and reference compounds

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

-

cAMP assay kit (e.g., ELISA or fluorescence-based)

Procedure:

-

Culture the primary pancreatic β-cells.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with the test compound or reference compounds in the presence of glucose.

-

After incubation, lyse the cells to release intracellular contents.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay or a fluorescent biosensor.

-

Compare the cAMP levels in the compound-treated groups to the vehicle control.

Conclusion

Validating the mechanism of action of a novel therapeutic agent like this compound in primary cells is a critical step in its development. By employing a systematic approach that includes target engagement, assessment of cellular activity, and measurement of downstream signaling events, researchers can build a comprehensive understanding of how the compound exerts its effects. The established class of DPP-4 inhibitors provides a robust framework for comparison, offering valuable benchmarks for efficacy and potency. While the specific molecular target of this compound remains to be publicly disclosed, the experimental strategies and comparative analyses outlined in this guide provide a clear roadmap for its future characterization and validation within the scientific community.

References

- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 4. This compound | C18H28FN5O2 | CID 44182656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Besigliptin: Benchmarking Safety Against Established Gliptins in Type 2 Diabetes Mellitus

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profiles of established dipeptidyl peptidase-4 (DPP-4) inhibitors—sitagliptin, vildagliptin, saxagliptin, and linagliptin—and introduces the emerging profile of besigliptin. Due to the limited publicly available data on this compound, which is currently in Phase II clinical trials, this document serves as a benchmark for its future evaluation.

This compound is an investigational small molecule drug identified as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the potential treatment of type 2 diabetes.[1][2] As of late 2025, it is in Phase II of clinical development, and detailed safety and efficacy data from large-scale, long-term studies are not yet publicly available.[2] This guide, therefore, focuses on the established safety profiles of commonly prescribed gliptins to provide a framework for the eventual assessment of this compound.

Comparative Safety Profile of Marketed Gliptins

The safety and tolerability of DPP-4 inhibitors have been extensively studied in numerous clinical trials and post-marketing surveillance programs.[3][4][5][6] While generally considered to have a favorable safety profile, there are nuances among the different agents. The following table summarizes the key safety findings for sitagliptin, vildagliptin, saxagliptin, and linagliptin.

| Adverse Event Category | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | General Gliptin Class Considerations |

| Common Adverse Events | Nasopharyngitis, upper respiratory tract infection, headache.[7] | Similar to placebo; overall adverse event rates comparable to comparators.[8][9] | Upper respiratory tract infection, urinary tract infection, headache. | Nasopharyngitis.[10] | Generally well-tolerated with a low incidence of side effects.[11] |

| Hypoglycemia | Low risk when used as monotherapy or in combination with metformin.[12] Increased risk when combined with sulfonylureas or insulin.[13] | Low risk of hypoglycemia.[8][9] | Low risk when used as monotherapy. | Low rates of hypoglycemic events. | A key advantage over some other classes of antidiabetic drugs. |

| Cardiovascular Safety | Generally not associated with an increased risk of major adverse cardiovascular events. | No increased cardiovascular risk observed in clinical trials. | Increased risk of hospitalization for heart failure.[1] | No increased risk of cardiovascular events. | The FDA has issued warnings about an increased risk of heart failure with saxagliptin and alogliptin.[1] |

| Pancreatitis | Post-marketing reports of acute pancreatitis exist.[7] | Incidence of acute pancreatitis similar to comparators.[8] | A 2018 meta-analysis suggested an increased risk of acute pancreatitis with DPP-4 inhibitors as a class.[1] | No definitive increased risk established in major trials. | A recognized potential risk for the entire class, though the absolute risk is low.[2] |

| Severe Joint Pain | The FDA has warned about the potential for severe and disabling joint pain.[1] | Included in the class-wide FDA warning. | Included in the class-wide FDA warning. | Included in the class-wide FDA warning. | A potential adverse event across the class.[1] |

| Hepatic Effects | Generally well-tolerated. | Rare cases of hepatic dysfunction, including elevated liver enzymes, have been reported. | Generally well-tolerated. | Primarily excreted via the enterohepatic system, no dose adjustment needed in hepatic impairment. | Vildagliptin carries a specific recommendation for liver function monitoring. |

| Renal Impairment | Dose adjustment required in moderate to severe renal impairment. | Dose adjustment may be necessary. | Dose adjustment required in moderate to severe renal impairment. | No dose adjustment is required in patients with renal impairment due to its primary route of excretion. | Linagliptin offers an advantage in patients with kidney disease. |

| Hypersensitivity Reactions | Reports of anaphylaxis, angioedema, and exfoliative skin conditions, including Stevens-Johnson syndrome. | Skin reactions can occur. | Skin reactions can occur. | Skin reactions can occur. | A rare but serious potential adverse event for the class.[13] |

Experimental Protocols for Safety Assessment

The safety of gliptins is rigorously assessed throughout their clinical development. Key experimental protocols include:

-

Phase I Studies: These trials are conducted in small groups of healthy volunteers to assess the drug's initial safety, tolerability, pharmacokinetics, and pharmacodynamics.

-

Phase II Studies: These are conducted in patients with type 2 diabetes to determine the optimal dose and further evaluate safety and efficacy.

-

Phase III Studies: Large-scale, randomized, controlled trials designed to confirm the drug's efficacy and safety in a broader patient population. These trials often include active comparators and placebo groups.

-

Cardiovascular Outcome Trials (CVOTs): Following regulatory guidance, large, long-term studies are conducted to specifically assess the cardiovascular safety of new diabetes drugs.

-

Post-Marketing Surveillance: Ongoing monitoring of the drug's safety in the real world after it has been approved and is being used by a large and diverse patient population.[3][4] This includes the analysis of spontaneous adverse event reports.

Visualizing the Scientific Framework

Experimental Workflow for Gliptin Safety Assessment

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C18H28FN5O2 | CID 44182656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. European Medicines Agency recommends authorisation of novel treatment for type-2 diabetes | European Medicines Agency (EMA) [ema.europa.eu]

- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EMA recommends three medicines for approval - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. benlystahcp.com [benlystahcp.com]

- 8. Safety profile of bilastine: 2nd generation H1-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 12. Adverse Events for Overactive Bladder Medications From a Public Federal Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. endeavourvision.com [endeavourvision.com]

In Vivo Validation of Besigliptin's Effect on GLP-1 Levels: A Comparative Guide

This guide provides a comparative analysis of the in vivo effects of Besigliptin and other dipeptidyl peptidase-4 (DPP-4) inhibitors on glucagon-like peptide-1 (GLP-1) levels. Due to the limited publicly available in vivo data specifically for this compound, a novel DPP-4 inhibitor currently in clinical development, this guide leverages data from other well-characterized DPP-4 inhibitors such as Sitagliptin, Vildagliptin, and Linagliptin as surrogates to provide a comprehensive comparison with an alternative therapeutic class, the GLP-1 receptor agonists (GLP-1 RAs).

The objective of this guide is to offer researchers, scientists, and drug development professionals a consolidated resource detailing the experimental validation of these compounds, their comparative efficacy in modulating GLP-1 levels, and the methodologies employed in these assessments.

Comparative Efficacy on GLP-1 Levels: DPP-4 Inhibitors vs. GLP-1 Receptor Agonists

The primary mechanism of action of DPP-4 inhibitors is to prevent the degradation of endogenous incretin hormones, including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), thereby increasing their circulating concentrations and enhancing their glucoregulatory effects. In contrast, GLP-1 RAs are synthetic analogs of GLP-1 that directly activate the GLP-1 receptor, mimicking the effects of the endogenous hormone.

The following table summarizes the in vivo effects of representative DPP-4 inhibitors and GLP-1 RAs on plasma GLP-1 levels, based on data from preclinical studies.

Table 1: In Vivo Effects of DPP-4 Inhibitors and GLP-1 Receptor Agonists on Plasma GLP-1 Levels

| Drug Class | Compound | Animal Model | Key Findings on GLP-1 Levels | Citation(s) |

| DPP-4 Inhibitor | This compound | Data not publicly available | As a DPP-4 inhibitor, this compound is expected to increase endogenous active GLP-1 levels. | |

| Sitagliptin | Mice | Approximately 2-fold increase in active GLP-1 levels after an oral glucose tolerance test (OGTT).[1] Peak active GLP-1 levels were 5- to 10-fold higher during Sitagliptin administration following an injection of GLP-1(7-36)NH2.[2] | ||

| Vildagliptin | Mice | Increased plasma active GLP-1 levels following an oral glucose load. | ||

| Linagliptin | Type 1 Diabetic Mice | Significantly increased circulating GLP-1 levels.[3] | ||

| GLP-1 Receptor Agonist | Exenatide | Adolescents with obesity | Maintained endogenous total GLP-1 levels during an OGTT.[4][5] | |

| Liraglutide | Early Type 2 Diabetes Patients | Induced a robust and durable enhancement of the endogenous GLP-1 response.[6] |

Experimental Protocols

Accurate in vivo assessment of GLP-1 levels requires meticulous experimental design and execution. The following are detailed methodologies for key experiments cited in the comparative analysis.

Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a standard procedure to assess glucose metabolism and the incretin response.

1. Animal Preparation:

-

Species and Strain: Male C57BL/6J mice or Wistar rats are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.[7]

2. Drug Administration:

-

DPP-4 inhibitors (e.g., Sitagliptin) or vehicle (e.g., saline) are administered orally via gavage 30-60 minutes prior to the glucose challenge.[2]

3. Glucose Challenge:

-

A baseline blood sample (t=0) is collected from the tail vein.

-

A glucose solution (typically 2 g/kg body weight) is administered orally by gavage.[2][8]

4. Blood Sampling:

-

Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]

-

Blood is collected into tubes containing a DPP-4 inhibitor (e.g., Diprotin A) and a protease inhibitor (e.g., aprotinin) to prevent ex vivo degradation of active GLP-1.[10]

5. Sample Processing and Analysis:

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Active and/or total GLP-1 levels are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[2]

Measurement of Plasma GLP-1 Levels

1. Sample Collection and Handling:

-

As GLP-1 is rapidly degraded by DPP-4, immediate addition of a DPP-4 inhibitor to the blood sample is crucial for accurate measurement of active GLP-1.[11]

-

Blood samples are collected in chilled EDTA tubes containing a DPP-4 inhibitor and aprotinin.[10]

2. Assay Principle (ELISA):

-

A sandwich ELISA is commonly used for the quantification of active or total GLP-1.

-

The assay utilizes specific antibodies to capture and detect the target GLP-1 molecule. The signal generated is proportional to the concentration of GLP-1 in the sample.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of Action of this compound (DPP-4 Inhibitor)

Caption: Experimental Workflow for In Vivo GLP-1 Measurement

References

- 1. academic.oup.com [academic.oup.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Effects of Linagliptin on Pancreatic α Cells of Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adolescents with obesity treated with exenatide maintain endogenous GLP-1, reduce DPP-4, and improve glycemic control [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Adolescents with obesity treated with exenatide maintain endogenous GLP-1, reduce DPP-4, and improve glycemic control [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mmpc.org [mmpc.org]

- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 9. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 10. Glucose Tolerance, Lipids, and GLP-1 Secretion in JCR:LA-cp Rats Fed a High Protein Fiber Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Correlating Besigliptin's In Vitro Potency to In Vivo Efficacy: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, besigliptin, focusing on the correlation between its in vitro potency and in vivo efficacy. While specific preclinical data for this compound remains largely proprietary, this document outlines the established methodologies and signaling pathways relevant to its class. This information is presented to aid researchers in understanding the developmental pathway and therapeutic potential of similar DPP-4 inhibitors.

Introduction to this compound and DPP-4 Inhibition

This compound is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis. Developed by Jiangsu Hengrui Medicine, this compound has undergone clinical evaluation, reaching Phase II trials. DPP-4 inhibitors, as a class, work by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By increasing the levels of active incretins, these drugs enhance glucose-dependent insulin secretion, suppress glucagon secretion, and ultimately lower blood glucose levels in patients with type 2 diabetes.

In Vitro Potency of DPP-4 Inhibitors

The in vitro potency of a DPP-4 inhibitor is a key determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher potency, meaning a lower concentration of the drug is required to inhibit 50% of the DPP-4 enzyme's activity.

While specific IC50 or Ki values for this compound are not publicly available, the table below presents the reported in vitro potencies of other well-established DPP-4 inhibitors for comparative context.

| DPP-4 Inhibitor | IC50 (nM) | Ki (nM) |

| Sitagliptin | ~19 | ~18 |

| Vildagliptin | ~62 | ~29 |

| Saxagliptin | ~50 | ~0.6 |

| Linagliptin | ~1 | <1 |

| Alogliptin | ~24 | <10 |

Note: These values are approximate and can vary depending on the specific assay conditions.

In Vivo Efficacy of DPP-4 Inhibitors in Animal Models

The in vivo efficacy of DPP-4 inhibitors is evaluated in various animal models of type 2 diabetes to assess their glucose-lowering effects. Key parameters measured include reductions in fasting blood glucose, postprandial glucose excursions, and glycated hemoglobin (HbA1c) levels over a longer treatment period.

Although specific in vivo efficacy data for this compound in animal models is not publicly disclosed, the following table illustrates the typical range of efficacy observed with other DPP-4 inhibitors in preclinical studies.

| DPP-4 Inhibitor | Animal Model | Key Efficacy Endpoints |

| Sitagliptin | Zucker (fa/fa) rats, db/db mice | Significant reduction in plasma glucose and HbA1c |

| Vildagliptin | Zucker (fa/fa) rats, ob/ob mice | Improved glucose tolerance, reduced HbA1c |

| Saxagliptin | db/db mice, ZDF rats | Dose-dependent reduction in plasma glucose and HbA1c |

| Linagliptin | db/db mice, DIO rats | Significant reduction in blood glucose and HbA1c |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are standardized protocols for key experiments used to evaluate DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Test compound (e.g., this compound) and reference inhibitors

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

-

Add a fixed concentration of recombinant human DPP-4 enzyme to each well of the microplate.

-

Add the various concentrations of the test compound and reference inhibitors to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity over time using a fluorometric plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of enzyme activity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

Objective: To evaluate the effect of a test compound on glucose tolerance in a diabetic animal model.

Materials:

-

Diabetic animal model (e.g., Zucker diabetic fatty rats or db/db mice)

-

Test compound (e.g., this compound) and vehicle control

-

Glucose solution (e.g., 2 g/kg)

-

Blood glucose meter and test strips

-

Oral gavage needles

Procedure:

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Administer the test compound or vehicle control orally at a defined time before the glucose challenge.

-

At time zero, administer a glucose solution orally to all animals.

-

Collect blood samples from the tail vein at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure the blood glucose concentration at each time point.

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental processes are essential for a comprehensive understanding.

DPP-4 Inhibition Signaling Pathway

Safety Operating Guide

Essential Safety and Logistical Information for Handling Besigliptin

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like Besigliptin. As a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value beyond the product itself.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to personal protective equipment is recommended based on the handling of similar DPP-4 inhibitors and general best practices for pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

| PPE Category | Equipment | Specifications & Use Case |

| Hand Protection | Nitrile or Neoprene Gloves | Double-gloving is recommended, especially when handling concentrated solutions or the pure compound. Ensure gloves are powder-free. Change gloves immediately if contaminated. |

| Body Protection | Disposable Gown | A long-sleeved, disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) should be worn. Cuffs should be tucked under the outer pair of gloves. |

| Eye Protection | Safety Goggles or Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes. A face shield may be used in addition to goggles for maximum protection, especially when there is a risk of splashes. |

| Respiratory Protection | N95 Respirator or higher | An N95 respirator is recommended as a minimum precaution, particularly when handling the powdered form of the compound where aerosolization is possible. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |

Operational Plan for Handling this compound

A systematic workflow is crucial to safely handle this compound from receipt to disposal. The following diagram outlines the key steps in this process.

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

-

Preparation:

-

Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

-

Ensure all necessary PPE is readily available and in good condition.

-

Assemble all required equipment (e.g., balances, glassware, spatulas) within the designated area.

-

-

Handling:

-

Don the appropriate PPE as outlined in the table above.

-

When weighing the solid compound, use a balance with a draft shield to minimize air currents and potential for aerosolization.

-

If preparing solutions, add the solvent to the solid slowly to avoid splashing.

-

All handling of the pure compound or concentrated solutions should be performed in a certified chemical fume hood.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

-

Carefully remove and dispose of PPE in the designated waste containers.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Pharmaceutical waste from research laboratories must be managed as hazardous waste unless confirmed otherwise.

| Waste Stream | Container | Disposal Procedure |

| Solid Waste (e.g., contaminated gloves, gowns, weigh boats) | Labeled Hazardous Waste Container (Black) | Collect in a designated, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Pharmaceutical Waste." |

| Liquid Waste (e.g., unused solutions, contaminated solvents) | Labeled Hazardous Waste Container (Black) | Collect in a compatible, sealed, and shatter-proof container. Do not mix with other waste streams unless compatible. Label clearly. |

| Sharps Waste (e.g., contaminated needles, scalpels) | Sharps Container | Place immediately into a designated, puncture-resistant sharps container. |

All waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound or its waste down the drain or in the regular trash.[1][2]

The following decision tree can guide the disposal process:

Caption: Decision Tree for this compound Waste Disposal.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.